2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride
CAS No.:
Cat. No.: VC13435169
Molecular Formula: C9H12BrClN2O
Molecular Weight: 279.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BrClN2O |
|---|---|
| Molecular Weight | 279.56 g/mol |
| IUPAC Name | 2-bromo-6-[(3S)-pyrrolidin-3-yl]oxypyridine;hydrochloride |
| Standard InChI | InChI=1S/C9H11BrN2O.ClH/c10-8-2-1-3-9(12-8)13-7-4-5-11-6-7;/h1-3,7,11H,4-6H2;1H/t7-;/m0./s1 |
| Standard InChI Key | KPPWZMILWSKPGR-FJXQXJEOSA-N |
| Isomeric SMILES | C1CNC[C@H]1OC2=NC(=CC=C2)Br.Cl |
| SMILES | C1CNCC1OC2=NC(=CC=C2)Br.Cl |
| Canonical SMILES | C1CNCC1OC2=NC(=CC=C2)Br.Cl |
Introduction
2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride is a chemical compound with the molecular formula . It is a derivative of pyridine, functionalized with bromine and a chiral pyrrolidinyl ether group. This compound is commonly studied for its potential applications in medicinal chemistry and organic synthesis due to its structural properties.
Structural Characteristics
The structure of this compound features:
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A bromine atom at the 2-position of the pyridine ring.
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A chiral pyrrolidinyl ether group at the 6-position of the pyridine ring.
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A hydrochloride ion associated with the molecule.
The stereochemistry at the pyrrolidinyl group is denoted as (S), indicating its specific spatial configuration.
Synthesis and Preparation
The synthesis of 2-Bromo-6-((S)-pyrrolidin-3-yloxy)-pyridine hydrochloride generally involves:
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Bromination of a precursor pyridine derivative.
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Introduction of the (S)-pyrrolidinyl group via nucleophilic substitution or etherification.
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Formation of the hydrochloride salt through acid treatment.
These steps are typically carried out under controlled conditions to preserve stereochemical integrity and ensure high yield.
Applications and Relevance
This compound is primarily investigated for:
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Medicinal Chemistry: Its structural features suggest potential as a building block for drug discovery and development.
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Organic Synthesis: The bromine atom and pyrrolidinyl group make it a versatile intermediate for further functionalization.
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Chirality Studies: The presence of a chiral center allows exploration into enantioselective reactions and biological activity.
Related Compounds
Several structurally related compounds have been studied, including:
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Parent Compound: 2-bromo-6-(pyrrolidinyl)oxypyridine (CID: 66519790).
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Analogues: Variants with different halogen substitutions or modifications to the pyrrolidinyl group.
Research Findings
Studies have highlighted:
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The compound's potential interactions with biological targets due to its heterocyclic structure.
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Its utility in forming more complex molecules through cross-coupling reactions or other synthetic methodologies.
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